

Application Notes and Protocols for Assessing 3-epi-Digitoxigenin Binding Kinetics

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Compound of Interest

Compound Name: *3-epi-Digitoxigenin*

Cat. No.: B12384724

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Introduction

3-epi-Digitoxigenin is a cardiac glycoside, a class of naturally derived compounds known for their significant effects on cardiac muscle. The primary molecular target of these compounds is the Na⁺/K⁺-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane. The interaction of cardiac glycosides with this enzyme inhibits its pumping activity, leading to an increase in intracellular calcium concentration and consequently, enhanced cardiac contractility.

The stereochemistry of cardiac glycosides plays a crucial role in their binding affinity and specificity for the Na⁺/K⁺-ATPase. **3-epi-Digitoxigenin** is an epimer of digitoxigenin, differing in the stereochemical orientation of the hydroxyl group at the C3 position of the steroid nucleus. This seemingly minor structural alteration can have a profound impact on the binding kinetics—the rates of association and dissociation—of the molecule with its target protein. A thorough understanding of these kinetic parameters is paramount for the development of novel therapeutics with improved efficacy and safety profiles.

These application notes provide a detailed overview of the methodologies for assessing the binding kinetics of **3-epi-Digitoxigenin** to its primary target, the Na⁺/K⁺-ATPase. The protocols outlined herein are designed to guide researchers in obtaining robust and reproducible kinetic data, which is essential for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

Data Presentation

Note: Direct experimental binding kinetics data for **3-epi-Digitoxigenin** is not extensively available in the public domain. The following tables present representative binding affinity data for the parent compound, Digitoxigenin, to the Na⁺/K⁺-ATPase. It is anticipated that the 3-epi-epimer will exhibit different kinetic and affinity values. The provided data serves as a template for the presentation of experimentally determined values for **3-epi-Digitoxigenin**.

Table 1: Representative Equilibrium Dissociation Constants (KD) of Digitoxigenin for Na⁺/K⁺-ATPase

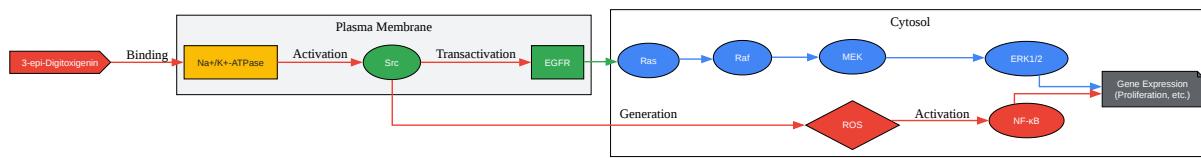
Compound	Target	Assay Method	KD (nM)	Reference
Digitoxigenin	Porcine Kidney Na ⁺ /K ⁺ -ATPase	Activity Inhibition	26 ± 15	[1]
Digitoxigenin	Beef Cardiac (Na ⁺ + K ⁺)-ATPase	[³ H]ouabain displacement	Varies by conditions	[2]

Table 2: Representative Inhibition Constants (IC₅₀/Ki) of Digitoxigenin and Related Compounds for Na⁺/K⁺-ATPase Isoforms

Compound	Isoform	Assay Method	Ki (nM)	Reference
Digitoxigenin	α1β1	Inhibition of ATPase activity	Indistinguishable from other isoforms	[3]
Digitoxigenin	α2β1	Inhibition of ATPase activity	Indistinguishable from other isoforms	[3]
Digitoxigenin	α3β1	Inhibition of ATPase activity	Indistinguishable from other isoforms	[3]

Signaling Pathway

The binding of **3-epi-Digitoxigenin** to the Na^+/K^+ -ATPase not only inhibits its ion-pumping function but can also trigger intracellular signaling cascades. The following diagram illustrates the canonical signaling pathway activated by cardiac glycoside binding.

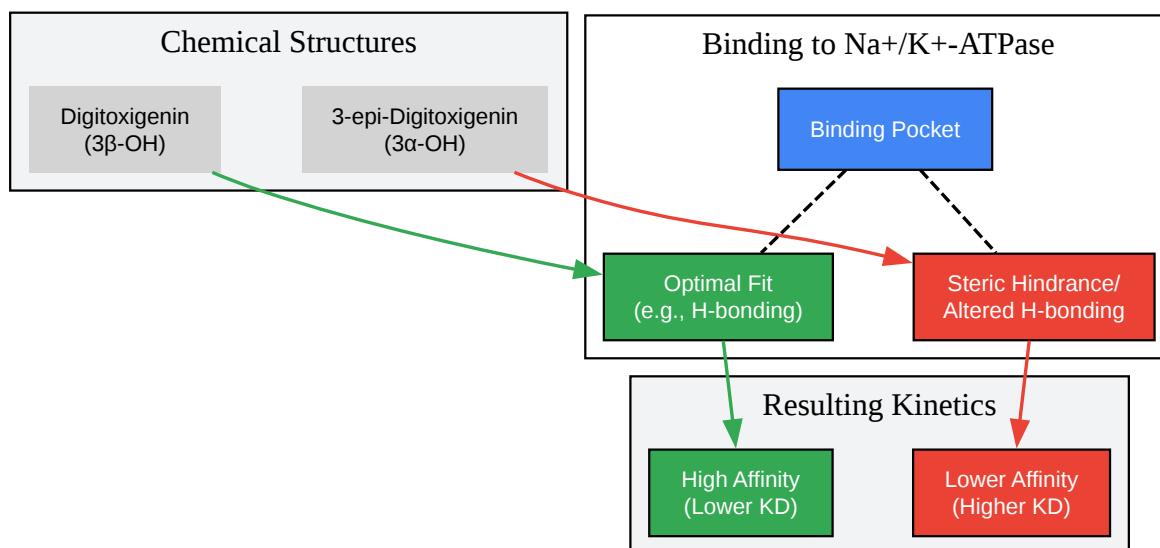
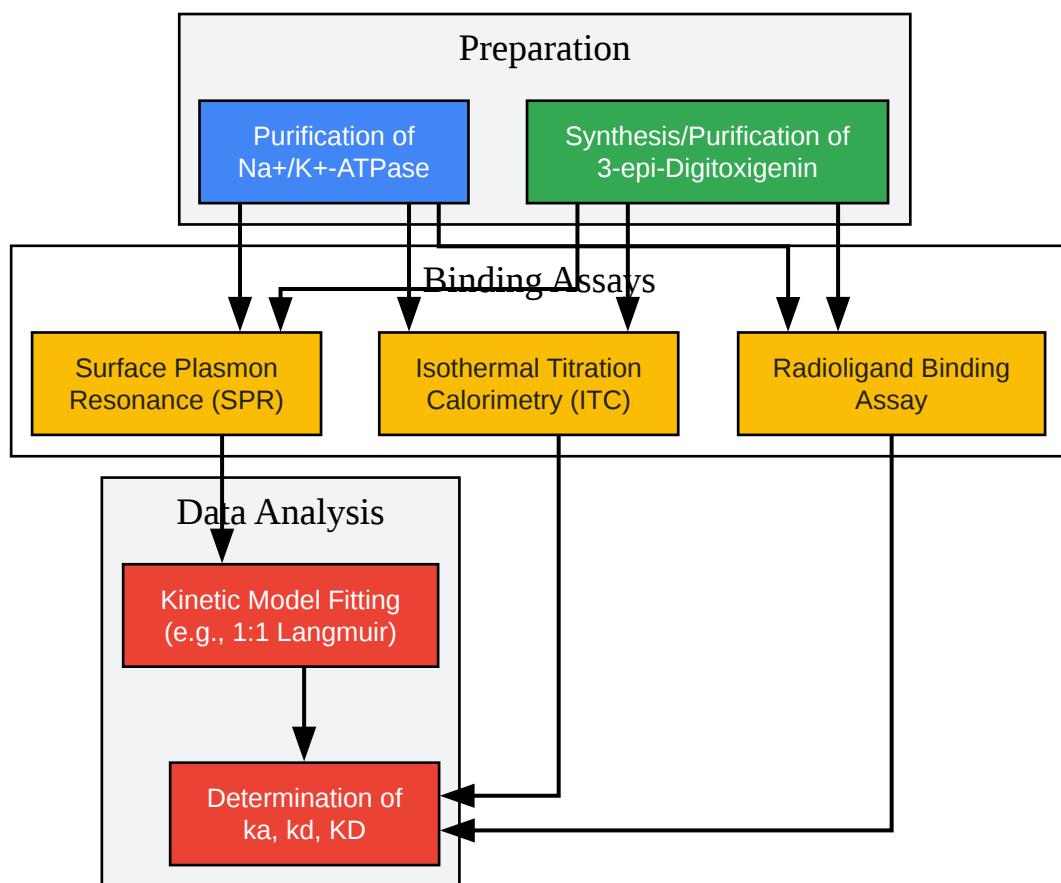


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Caption: Na^+/K^+ -ATPase signaling cascade upon cardiac glycoside binding.

Experimental Workflow

A systematic approach is crucial for the accurate determination of binding kinetics. The following diagram outlines a general workflow for assessing the binding of **3-epi-Digitoxigenin** to its target.



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References

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